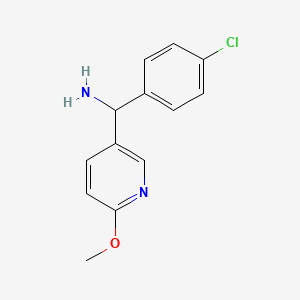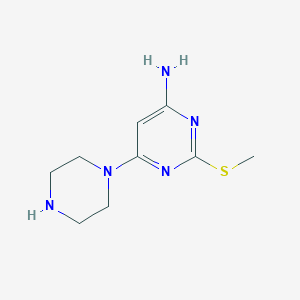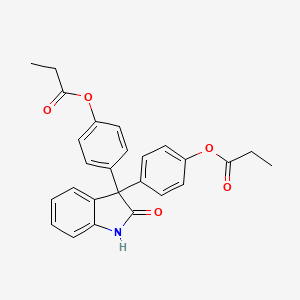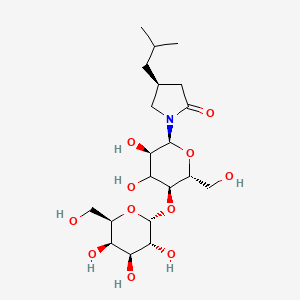
(4S)-Pregabalin Amide Lactose Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-Pregabalin Amide Lactose Adduct is a compound formed by the conjugation of (4S)-Pregabalin Amide with Lactose. Pregabalin is a well-known anticonvulsant and neuropathic pain medication, while lactose is a disaccharide sugar derived from galactose and glucose. The adduct formation can potentially enhance the pharmacokinetic properties of pregabalin, making it more effective in its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Pregabalin Amide Lactose Adduct typically involves the reaction of (4S)-Pregabalin Amide with lactose under specific conditions. The process may include:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with Lactose: Lactose is added to the solution, and the mixture is stirred under controlled temperature and pH conditions.
Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired adduct with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-Pregabalin Amide Lactose Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(4S)-Pregabalin Amide Lactose Adduct has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in treating neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (4S)-Pregabalin Amide Lactose Adduct involves its interaction with voltage-dependent calcium channels. By binding to the α2δ subunit of these channels, the compound modulates calcium influx, thereby reducing neurotransmitter release and alleviating neuropathic pain. The presence of lactose may enhance the absorption and bioavailability of pregabalin, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with similar therapeutic applications.
Lacosamide: A medication used to treat partial-onset seizures.
Uniqueness
(4S)-Pregabalin Amide Lactose Adduct is unique due to its conjugation with lactose, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to similar compounds. This conjugation can lead to improved absorption, bioavailability, and overall effectiveness in clinical applications.
Propiedades
Fórmula molecular |
C20H35NO11 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1 |
Clave InChI |
BSKMCHXCKWARJQ-BXOUEEEJSA-N |
SMILES isomérico |
CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



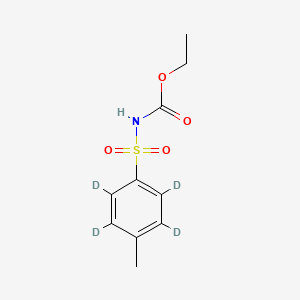
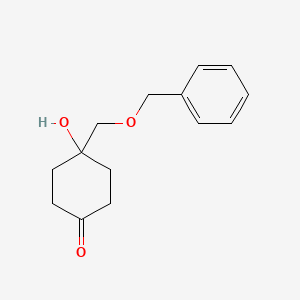
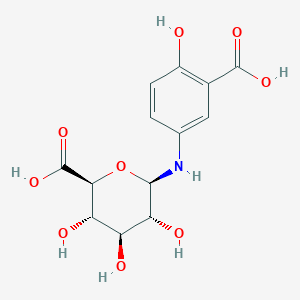
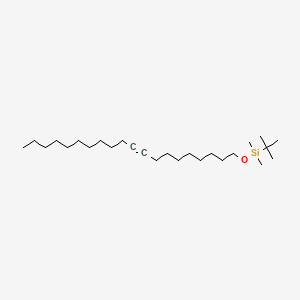
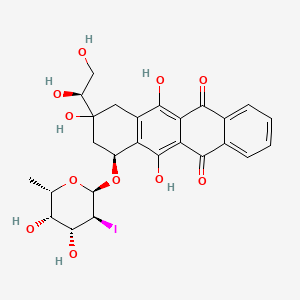

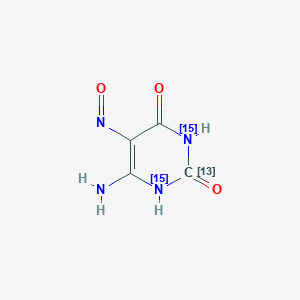

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
